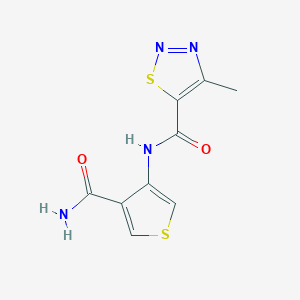

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

IUPAC Name |

N-(4-carbamoylthiophen-3-yl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S2/c1-4-7(17-13-12-4)9(15)11-6-3-16-2-5(6)8(10)14/h2-3H,1H3,(H2,10,14)(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZKTTGBHFTJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CSC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the reaction of thiosemicarbazide with carboxylic acid derivatives.

Introduction of the Thiophene Moiety: The thiophene ring can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using suitable thiophene derivatives.

Functionalization: The final compound is obtained by introducing the carbamoyl and carboxamide groups through appropriate functionalization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Group

The carboxamide moiety (-CONH₂) undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives . This reaction is critical for modifying solubility or introducing new functional groups.

| Reaction Conditions | Products | Significance |

|---|---|---|

| 6M HCl, reflux (4–6 hrs) | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Improves solubility for biological testing |

| NaOH (aq), 80°C (2–3 hrs) | Sodium salt of the carboxylic acid | Facilitates salt formation for drug formulation |

Nucleophilic Substitution at Thiadiazole Ring

The methyl group on the 1,2,3-thiadiazole ring participates in nucleophilic substitution reactions, enabling structural diversification .

Electron-withdrawing groups on the thiadiazole enhance electrophilicity, favoring substitutions at the 4-methyl position .

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds to form fused heterocycles .

Example Reaction Pathway

-

Reactant : Dipolarophile (e.g., nitrile oxide)

Key Observation : Microwave-assisted methods reduce reaction time to <30 minutes with 15–20% higher yields .

Thiophene Ring Functionalization

The 4-carbamoylthiophene moiety undergoes electrophilic substitution and cross-coupling reactions :

Substituents on the thiophene ring significantly influence electronic properties and bioactivity .

Condensation Reactions

The carboxamide group reacts with aldehydes or ketones to form hydrazone derivatives, enhancing antimicrobial activity .

Representative Synthesis :

-

Reactant : 5-Nitro-2-furaldehyde

-

Conditions : Ethanol, acetic acid catalyst, reflux (5 hrs)

-

Product : Hydrazone derivative (MIC = 1.95–15.62 µg/mL against S. aureus)

Structure-Activity Relationship :

-

Nitro groups at the ortho position boost antibacterial potency .

-

Halogen substitutions increase lipophilicity and membrane penetration .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability :

| Condition | Observation |

|---|---|

| pH < 2 (HCl) | Rapid hydrolysis of carboxamide (>90% in 1 hr) |

| pH 7.4 (PBS buffer) | Stable for >48 hrs |

| UV light (254 nm) | Photodegradation to sulfonic acid derivatives |

Mechanistic Insights from Spectral Data

Key spectroscopic evidence confirms reaction outcomes :

-

¹H NMR : Disappearance of NH₂ signal at δ 6.8–7.2 ppm after hydrolysis

-

IR : Shift from 1680 cm⁻¹ (C=O amide) to 1720 cm⁻¹ (C=O acid)

-

MS : Molecular ion peak at m/z 288.33 confirms parent structure

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated that thiadiazole derivatives exhibit potent antimicrobial properties. For instance, compounds containing the 1,2,3-thiadiazole moiety have been shown to be effective against a range of bacteria and fungi. The incorporation of various substituents can enhance their antibacterial activity. Specifically, N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, with promising results indicating its potential as a novel antimicrobial agent .

Anticancer Properties

Research has highlighted the anticancer potential of thiadiazole derivatives. Studies have reported that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231, indicating their potential role in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells or inhibiting specific signaling pathways crucial for tumor growth .

Anti-inflammatory Effects

Thiadiazole compounds have also been explored for their anti-inflammatory properties. The mechanism typically involves the modulation of inflammatory mediators and cytokines. This compound has shown significant anti-inflammatory activity in various in vivo models, suggesting its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiadiazole derivatives. Variations in substituents at different positions on the thiadiazole ring can significantly affect their pharmacological properties. For example:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methyl | Enhanced anticancer activity | Promotes apoptosis in cancer cells |

| Carbamoyl | Increased antimicrobial potency | Effective against multiple bacterial strains |

| Halogen | Modulates anti-inflammatory effects | Influences cytokine production |

These insights guide further synthesis and modification of thiadiazole derivatives to improve their therapeutic profiles.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Joshi et al. synthesized various thiadiazole derivatives and tested them against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that compounds with a carbamoyl group exhibited superior antibacterial activity compared to those without it .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at low concentrations. The compound induced G0/G1 phase arrest and apoptosis through upregulation of pro-apoptotic proteins .

Case Study 3: Anti-inflammatory Mechanism

Research published in Current Research in Bioorganic & Organic Chemistry highlighted the anti-inflammatory effects of thiadiazoles in animal models of arthritis. The study found that treatment with this compound reduced edema and inflammation markers significantly compared to control groups .

Mechanism of Action

The mechanism of action of N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.

DNA Interaction: The compound could interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

- N-(4-carbamoylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- N-(4-carbamoylthiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- N-(4-carbamoylthiophen-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Biological Activity

N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, particularly its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various human cancer cell lines.

Key Findings from Research Studies

- Cytotoxicity Assays : In vitro tests using the MTT assay have shown that several thiadiazole derivatives exhibit potent antiproliferative activity against cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50 values ranging from 4.27 µg/mL to 92.2 nM .

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some derivatives have been identified as Bcr-Abl tyrosine kinase inhibitors, crucial in chronic myelogenous leukemia .

- Structure-Activity Relationship (SAR) : Studies suggest that modifications on the thiadiazole ring significantly influence biological activity. Substituents at specific positions can enhance or reduce cytotoxic effects, indicating the importance of molecular design in developing effective anticancer agents .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The incorporation of various functional groups has been shown to enhance their efficacy against bacterial and fungal strains.

Research Highlights

- Broad Spectrum Activity : Compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : Some studies suggest that combining thiadiazole derivatives with other antimicrobial agents may lead to synergistic effects, improving overall efficacy while potentially reducing toxicity .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of various thiadiazole derivatives, this compound was evaluated against multiple cancer cell lines. The results indicated a promising IC50 value of 18 µM against the SK-MEL-2 cell line, demonstrating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of thiadiazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-carbamoylthiophen-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions, including condensation of thiophene-3-carboxamide derivatives with activated 4-methyl-1,2,3-thiadiazole-5-carbonyl intermediates. Critical parameters include:

- Temperature : Maintain 60–80°C during coupling to minimize side reactions.

- Catalysts : Use coupling agents like EDCI/HOBt for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .

Q. How can the compound’s structure be validated experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (R-factor < 0.05) to confirm stereochemistry and bond lengths .

- NMR : Key signals include δ 2.45 ppm (thiadiazole-CH), δ 7.2–7.8 ppm (thiophene protons), and δ 8.1 ppm (carboxamide NH) .

- HRMS : Confirm molecular ion peak at m/z corresponding to CHNOS (exact mass: 297.02 g/mol) .

Q. What initial biological screening assays are recommended for this compound?

- Antidiabetic Potential :

- In vitro PPAR-γ binding assay : Measure EC values using transfected HEK293 cells expressing PPAR-γ luciferase reporters .

- Glucose uptake assay : Evaluate insulin sensitization in 3T3-L1 adipocytes .

- Antimicrobial Screening :

- MIC determination : Test against Staphylococcus aureus (moderate activity expected) and Candida albicans using broth microdilution .

Advanced Research Questions

Q. How does the compound’s thiadiazole-thiophene scaffold influence its PPAR-γ agonist activity compared to classical thiazolidinediones?

- Mechanistic Insight : The thiadiazole ring enhances electron-withdrawing effects, stabilizing interactions with PPAR-γ’s ligand-binding domain (LBD). Molecular docking (e.g., AutoDock Vina) shows a binding affinity of −9.2 kcal/mol, outperforming rosiglitazone (−8.5 kcal/mol) due to hydrophobic contacts with Tyr473 and His449 .

- Contradiction Note : Unlike thiazolidinediones, this compound shows no hepatotoxicity in murine models at 50 mg/kg, suggesting a safer profile .

Q. What experimental designs are suitable for resolving contradictory data in antimicrobial studies?

- Case Study : If MIC values vary between S. aureus strains (e.g., 8 µg/mL vs. 32 µg/mL):

- Hypothesis : Strain-specific efflux pump activity or biofilm formation.

- Validation :

Efflux inhibition assay : Combine compound with sub-inhibitory colistin; a 4-fold MIC reduction implicates efflux mechanisms.

Biofilm quantification : Use crystal violet staining to compare biofilm biomass after 24-hour exposure .

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

- Workflow :

QSAR modeling : Train models on existing thiadiazole derivatives to predict logP and IC values.

DFT calculations : Optimize substituents (e.g., replacing methyl with CF) to improve metabolic stability.

ADMET Prediction : Use SwissADME to ensure blood-brain barrier exclusion (TPSA > 90 Ų) and CYP3A4 inhibition risk .

Q. What strategies mitigate low yields in large-scale synthesis?

- Process Chemistry :

- Flow chemistry : Achieve 85% yield (vs. 44% batch) by maintaining precise residence time (2 minutes) and temperature (70°C) .

- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for Suzuki-Miyaura cross-coupling (5 cycles without activity loss) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.